4-Methoxypicolinohydrazide
Overview
Description
4-Methoxypicolinohydrazide is a chemical compound with the CAS number 187973-18-81. However, there is limited information available about this specific compound.
Synthesis Analysis
While there is no direct information available on the synthesis of 4-Methoxypicolinohydrazide, there are general methods for the synthesis of similar compounds. For instance, hydrazonamide or hydrazide can be condensed with 5-nitro-2-furaldehyde or 5-nitro-2-thiophenecarboxaldehyde to synthesize novel methyl 4-phenylpicolinoimidate derivatives of hydrazone2. However, the exact synthesis process for 4-Methoxypicolinohydrazide might differ3.
Molecular Structure Analysis
The molecular structure of 4-Methoxypicolinohydrazide is not directly available. However, similar compounds, such as 4- (4-methoxyphenethyl)-5- (p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (C18H19N3O2), have been characterized by single crystal X-ray diffraction4.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 4-Methoxypicolinohydrazide. However, the study of chemical reactions has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm5.
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxypicolinohydrazide are not directly available. However, physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume7.
Scientific Research Applications
Antimicrobial Activities
4-Methoxypicolinohydrazide derivatives have been studied for their potential antimicrobial activities. A research paper highlights the antibacterial and antifungal activities of compounds related to 4-Methoxypicolinohydrazide against Gram-positive and Gram-negative bacteria and yeast strains. These compounds have shown significant activity, indicating their potential use in the development of new antimicrobial agents (Ö. Tamer et al., 2018).
Apoptosis Induction and Anticancer Activity
N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of 4-Methoxypicolinohydrazide, has been identified as a potent apoptosis inducer and anticancer clinical candidate. It demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models (N. Sirisoma et al., 2009).
Tubulin Polymerization Inhibition
Certain derivatives have been found to inhibit tubulin polymerization, a key process in cell division. This inhibition is crucial in cancer research, as it can potentially halt the growth of cancer cells. Specific compounds have been identified with promising antiproliferative activity toward human cancer cells, suggesting their role as potential anticancer agents (Hidemitsu Minegishi et al., 2015).
Butyrylcholinesterase Inhibition
In a study focusing on Alzheimer's disease treatment, thiazolylhydrazone derivatives containing 4-methoxyphenylpiperazine side chains showed inhibitory activities against butyrylcholinesterase, a key enzyme in the disease’s progression. These findings open up possibilities for these compounds to be used in therapeutic applications for neurodegenerative diseases (A. Işık et al., 2022).
Biochemical and Pharmacological Studies
4-Methoxypicolinohydrazide derivatives have been used in various biochemical and pharmacological studies. For instance, studies on serotonin receptor antagonists utilized these compounds, revealing their potential in neuroscience and pharmacological research (Y. Liao et al., 2000).
Synthesis and Characterization
The synthesis and characterization of these compounds are critical in understanding their properties and potential applications. Research in this area provides foundational knowledge for further exploration and application of these chemicals (J. Epsztajn et al., 1989).
Safety And Hazards
The safety data sheet for 4-Methoxypicolinohydrazide is not directly available. However, safety data sheets for similar compounds indicate that they can be highly flammable, cause skin irritation, serious eye irritation, and may cause respiratory irritation8.
Future Directions
The future directions of 4-Methoxypicolinohydrazide are not directly available. However, the development of new materials, such as MXenes, which are carbides, nitrides, oxycarbides, and carbonitrides of early transition metals, such as Ti, Nb, Mo, etc., could provide new opportunities for the development of novel compounds910.
properties
IUPAC Name |
4-methoxypyridine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-2-3-9-6(4-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKICRDCJQXTGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449554 | |
Record name | 4-Methoxypyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypicolinohydrazide | |
CAS RN |
187973-18-8 | |
Record name | 4-Methoxypyridine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80449554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.